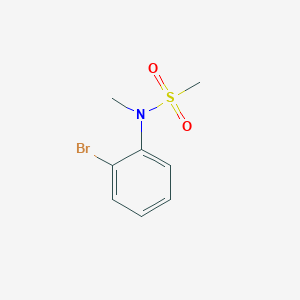
N-(2-Bromophenyl)-N-methylmethanesulfonamide
Descripción general
Descripción
N-(2-Bromophenyl)-N-methylmethanesulfonamide is a chemical compound that belongs to the class of sulfonamides, which are known for their wide range of applications in medicinal chemistry and as intermediates in organic synthesis. The presence of the bromophenyl group suggests potential reactivity for further functionalization through cross-coupling reactions.
Synthesis Analysis
The synthesis of sulfonamide derivatives can be achieved through various methods. One approach involves the cross-coupling of bromopyridine with primary and secondary alkyl and aryl sulfonamides, catalyzed by copper(I) iodide and a bipyridine ligand . Although the specific synthesis of N-(2-Bromophenyl)-N-methylmethanesulfonamide is not detailed in the provided papers, similar methodologies could potentially be applied, using 2-bromophenyl bromide as the aryl halide and N-methylmethanesulfonamide as the sulfonamide component.
Molecular Structure Analysis
The molecular structure of N-(2-Bromophenyl)-N-methylmethanesulfonamide would consist of a bromophenyl ring attached to a sulfonamide group where the nitrogen is further methylated. The papers provided do not give specific details on the molecular structure of this compound, but general knowledge of sulfonamide chemistry and the influence of substituents on the phenyl ring can be inferred to predict its properties .
Chemical Reactions Analysis
Sulfonamides, including those with a bromophenyl substituent, can participate in various chemical reactions. The bromine atom on the phenyl ring makes it susceptible to nucleophilic aromatic substitution, facilitating the introduction of different functional groups. The sulfonamide nitrogen can also be involved in the formation of additional bonds, potentially leading to the synthesis of more complex molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-(2-Bromophenyl)-N-methylmethanesulfonamide would be influenced by both the sulfonamide group and the bromophenyl moiety. The compound is likely to be a solid at room temperature with a relatively high melting point due to the presence of the sulfonamide group. The bromine atom would increase the compound's density and molecular weight. The papers provided do not offer specific data on the physical and chemical properties of this compound, but general trends in sulfonamide chemistry can be applied to hypothesize its characteristics .
Aplicaciones Científicas De Investigación
Antibacterial and Antibiofilm Properties
- Scientific Field: Structural Chemistry
- Application Summary: The compound N-(2-bromophenyl)-2-chloronicotinamide (ND4), a derivative of nicotinamide, was synthesized and investigated for its antibacterial and antibiofilm properties .
- Methods of Application: The compound was synthesized and characterized using spectral techniques (IR, 1 H-NMR, 13 C-NMR, and MS). Then, it was optimized at B3LYP/6–31+G (d,p) level in water with the C-PCM solvent method .
- Results: The in vitro antibacterial and antibiofilm activity of the synthesized compounds were tested against various bacteria. ND4 was found as the best inhibitor candidate against Enterococcus faecalis .
Antimicrobial and Antiproliferative Agents
- Scientific Field: Medicinal Chemistry
- Application Summary: A study was conducted on the pharmacological activities of newly synthesized N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives .
- Methods of Application: The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR, and elemental). The synthesized compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .
- Results: The results revealed that some compounds have promising antimicrobial activity. Some compounds were found to be the most active ones against breast cancer cell line .
Asymmetric Heck/Suzuki Cascade Reaction
- Scientific Field: Organic Chemistry
- Application Summary: A highly enantioselective palladium-catalyzed Heck/Suzuki cascade reaction of N-(2-bromophenyl)acrylamides has been developed .
- Methods of Application: The key to the success of this transformation was found to be the endo-5-norbornene-2,3-dimethanol helping prevent transmetalation of the aryl-palladium complex .
- Results: The reaction was shown to tolerate a wide range of functional groups and provide straightforward access to an array of oxindoles with excellent ee values .
Preparation of ABAD Inhibitors and Bcl-2 Inhibitors
- Scientific Field: Medicinal Chemistry
- Application Summary: 2-(2-Bromophenyl)pyrrolidine plays a crucial role in the preparation of N-(phenylsulfonyl)benzamides, which are utilized as Bcl-2 inhibitors . These inhibitors are significant in treating diseases associated with undesirable Bcl-2 activity, including dysregulated apoptotic diseases such as cancers and autoimmune diseases .
- Methods of Application: Its synthesis typically involves organic reactions like substitution and cyclization, resulting in a pure, well-defined product .
- Results: The compounds derived from 2-(2-Bromophenyl)pyrrolidine exhibit potent inhibitory effects on target proteins, suggesting a novel class of inhibitors with potential efficacy against resistant mutations .
Asymmetric Heck/Suzuki Cascade Reaction
- Scientific Field: Organic Chemistry
- Application Summary: A highly enantioselective palladium-catalyzed Heck/Suzuki cascade reaction of N-(2-bromophenyl)acrylamides has been developed .
- Methods of Application: The key to the success of this transformation was found to be the endo-5-norbornene-2,3-dimethanol helping prevent transmetalation of the aryl-palladium complex .
- Results: The reaction was shown to tolerate a wide range of functional groups and provide straightforward access to an array of oxindoles with excellent ee values .
Preparation of ABAD Inhibitors and Bcl-2 Inhibitors
- Scientific Field: Medicinal Chemistry
- Application Summary: 2-(2-Bromophenyl)pyrrolidine plays a crucial role in the preparation of N-(phenylsulfonyl)benzamides, which are utilized as Bcl-2 inhibitors . These inhibitors are significant in treating diseases associated with undesirable Bcl-2 activity, including dysregulated apoptotic diseases such as cancers and autoimmune diseases .
- Methods of Application: Its synthesis typically involves organic reactions like substitution and cyclization, resulting in a pure, well-defined product .
- Results: The compounds derived from 2-(2-Bromophenyl)pyrrolidine exhibit potent inhibitory effects on target proteins, suggesting a novel class of inhibitors with potential efficacy against resistant mutations .
Safety And Hazards
The safety data sheet for similar compounds provides information about potential hazards5. However, the specific safety and hazard information for “N-(2-Bromophenyl)-N-methylmethanesulfonamide” is not readily available in the literature.
Direcciones Futuras
The future directions for the study of similar compounds have been discussed in the literature. For instance, the development of efficient catalysts for CO2 carboxylation has been suggested6. However, the specific future directions for the study of “N-(2-Bromophenyl)-N-methylmethanesulfonamide” are not readily available in the literature.
Please note that the information provided is based on the available literature and may not be fully applicable to “N-(2-Bromophenyl)-N-methylmethanesulfonamide”. Further research and studies would be needed to provide a comprehensive analysis of this specific compound.
Propiedades
IUPAC Name |
N-(2-bromophenyl)-N-methylmethanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO2S/c1-10(13(2,11)12)8-6-4-3-5-7(8)9/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANEOQJILAXCBEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1Br)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10737330 | |
| Record name | N-(2-Bromophenyl)-N-methylmethanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10737330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Bromophenyl)-N-methylmethanesulfonamide | |
CAS RN |
553652-34-9 | |
| Record name | N-(2-Bromophenyl)-N-methylmethanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10737330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

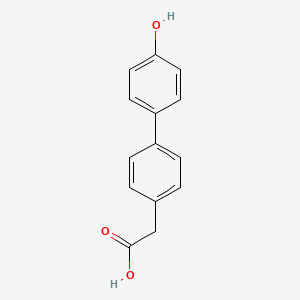
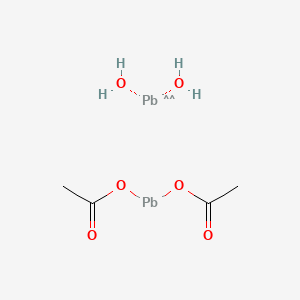
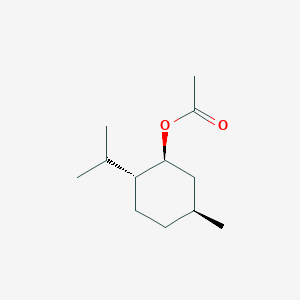
![(2S,3S)-3-[3-Methoxy-4-[2-methoxy-4-(3-hydroxy-1-propenyl)phenoxy]phenyl]propane-1,2,3-triol](/img/structure/B3029069.png)
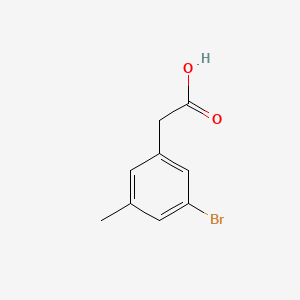
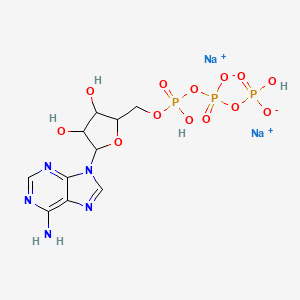
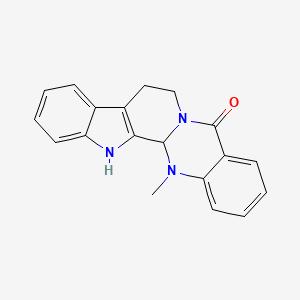
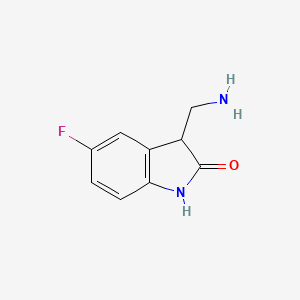
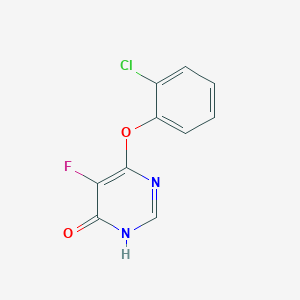
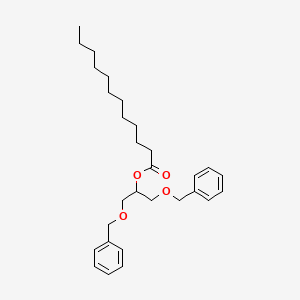
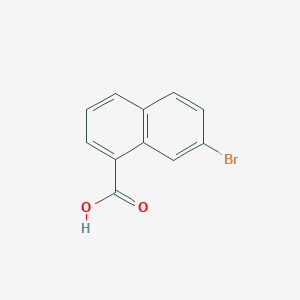
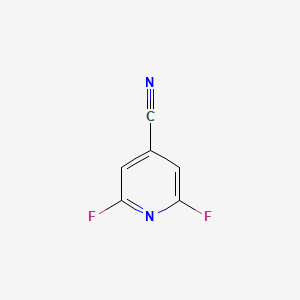
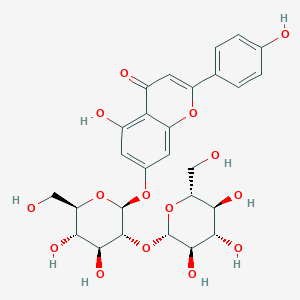
![5-hydroxy-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B3029086.png)